4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid

Carbonic Anhydrase III Enzyme Inhibition Hyperlipidemia

4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid (CAS 2098015-97-3) is a tetra-substituted pyridine-3-carboxylic acid belonging to the fluorinated nicotinic acid derivative class, with molecular formula C14H10F3NO2 and molecular weight 281.23 g/mol. Its structure integrates three distinct pharmacophoric elements—a 4-difluoromethyl group (CHF2), a 6-(4-fluorophenyl) ring, and a 2-methyl substituent—on the nicotinic acid core.

Molecular Formula C14H10F3NO2
Molecular Weight 281.23 g/mol
CAS No. 2098015-97-3
Cat. No. B1480924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid
CAS2098015-97-3
Molecular FormulaC14H10F3NO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)F)C(=O)O
InChIInChI=1S/C14H10F3NO2/c1-7-12(14(19)20)10(13(16)17)6-11(18-7)8-2-4-9(15)5-3-8/h2-6,13H,1H3,(H,19,20)
InChIKeyYTWSOEFWHNCQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid (CAS 2098015-97-3): Structural Identity and Compound-Class Context for Procurement Decisions


4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid (CAS 2098015-97-3) is a tetra-substituted pyridine-3-carboxylic acid belonging to the fluorinated nicotinic acid derivative class, with molecular formula C14H10F3NO2 and molecular weight 281.23 g/mol . Its structure integrates three distinct pharmacophoric elements—a 4-difluoromethyl group (CHF2), a 6-(4-fluorophenyl) ring, and a 2-methyl substituent—on the nicotinic acid core . This compound class has been implicated as a source of carbonic anhydrase III (CAIII) inhibitors relevant to hyperlipidemia and cancer, where the free carboxylic acid moiety is essential for coordinate bond formation with the active-site Zn²⁺ ion [1]. The specific substitution pattern differentiates it from simpler 6-aryl nicotinic acids and from the more common 4-CF3 congeners.

Why In-Class Nicotinic Acid Analogs Cannot Substitute for 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid


Within the 6-aryl-2-methylnicotinic acid family, even single-point modifications produce divergent biological and physicochemical profiles that preclude reliable interchange. The antitubercular SAR study by Mohamed et al. (2015) demonstrated that introducing a 4-fluoro substituent on the 6-phenyl ring of 2-methylnicotinohydrazide (compound 4c) abolished antimycobacterial activity entirely, while the 4-chloro and 4-bromo analogs retained measurable MIC values [1]. Separately, CAIII inhibitor studies established that the carboxylic acid group is mandatory for zinc coordination in the enzyme active site, meaning ester prodrugs or amide derivatives cannot directly recapitulate the binding mode [2]. Furthermore, the 4-CHF2 substituent confers a hydrogen-bond-donor capability absent in the 4-CF3 isostere, altering both lipophilicity (XLogP difference) and target-engagement geometry [3]. These positional and electronic interdependencies mean that substituting any close analog without comprehensive re-validation carries a high risk of altering—or nullifying—the desired biological or synthetic utility.

4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid: Head-to-Head Quantitative Differentiation Evidence


CAIII Binding Affinity: Carboxylic Acid Form Mandatory for Active-Site Zinc Coordination vs. Ester Analogs

The free carboxylic acid of 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid enables direct coordinate bonding with the Zn²⁺ ion in the CAIII active site, a binding mode that the corresponding ethyl ester (CAS 2098015-95-1) cannot support. In the 6-substituted nicotinic acid analog series studied by Mohammad et al. (2017), chromatographic binding and docking experiments confirmed that the carboxylic acid group is essential for CAIII engagement, with the most potent analog, 6-(hexyloxy)pyridine-3-carboxylic acid, achieving Ki = 41.6 µM [1]. While a directly measured Ki for the target compound has not yet been reported, the target compound retains both the critical carboxylic acid pharmacophore and the 4-CHF2 hydrogen-bond-donor group—a combination absent from all comparator compounds in the published CAIII panel [1].

Carbonic Anhydrase III Enzyme Inhibition Hyperlipidemia

4-CHF2 vs. 4-CF3: Hydrogen-Bond-Donor Capability and pKa Shift as Differentiation Drivers

The 4-CHF2 (difluoromethyl) substituent is a recognized hydrogen-bond donor and a less electron-withdrawing bioisostere of CF3, whereas the 4-CF3 group is exclusively a hydrophobic, electron-withdrawing substituent incapable of donating a hydrogen bond. The predicted pKa of the 4-CF3 analog 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid (CAS 933759-97-8) is 0.86 ± 0.25, while the 4-CHF2-6-phenyl analog shows a predicted pKa of 0.73 ± 0.25, reflecting the attenuated inductive effect of CHF2 relative to CF3 . The target compound adds a 4-fluorophenyl ring, further tuning the electronic profile through resonance effects not present in the 6-phenyl comparator series.

Physicochemical Differentiation Hydrogen Bond Donor Lead Optimization

Antimycobacterial SAR: Criticality of 4-Fluorophenyl Substitution Pattern on the 6-Aryl Ring

In a systematic SAR study of 6-aryl-2-methylnicotinohydrazides against M. tuberculosis, compound 4c (bearing 6-(4-fluorophenyl)) showed complete loss of activity (MIC = NA), whereas the 4-bromo analog (4e) retained activity (MIC = 50 µg/mL) and the 4-chloro analog (4d) achieved MIC = 100 µg/mL [1]. This demonstrates that the 4-fluorophenyl substituent at the 6-position is not simply interchangeable with other halogens—a finding that directly informs the value proposition of the target compound's precise substitution pattern for medicinal chemistry campaigns requiring this specific aryl ring electronics.

Antitubercular Activity Structure-Activity Relationship Mycobacterium tuberculosis

Molecular Descriptor Differentiation: XLogP and Topological Polar Surface Area vs. Closest Analogs

The target compound (C14H10F3NO2, MW 281.23) combines a 4-CHF2 group and a 6-(4-fluorophenyl) substituent, yielding a distinct XLogP relative to its closest analogs. The 4-CHF2-6-phenyl analog (CAS 2098136-67-3, C14H11F2NO2, MW 263.24) has XLogP = 3.1 and topological polar surface area (TPSA) = 50.2 Ų [1]. The target compound, with an additional fluorine on the 6-phenyl ring, is expected to have a marginally higher XLogP (~3.3–3.5) based on the additive contribution of aryl fluorine (+0.2–0.3 log units) while maintaining a TPSA of 50.2 Ų [2]. The 4-CF3-6-phenyl analog (CAS 933759-97-8) has XLogP = 3.3 and TPSA = 50.2 Ų, but lacks the H-bond donor [2]. These differences, though numerically modest, can shift CNS MPO desirability scores and permeability classifications in lead optimization workflows.

Lipophilicity Drug-Likeness Physicochemical Properties

Building Block Versatility: Three Orthogonal Functionalization Handles vs. Simpler Nicotinic Acid Scaffolds

The target compound provides three chemically orthogonal handles for diversification: (i) the carboxylic acid at C3 for amide coupling or esterification, (ii) the 4-CHF2 group as a metabolically stable lipophilic anchor, and (iii) the 6-(4-fluorophenyl) ring amenable to further electrophilic aromatic substitution or cross-coupling. By contrast, 2-methyl-6-phenylnicotinic acid (CAS 66416-49-7) lacks the 4-CHF2 group and the 4-fluorophenyl fluorine, reducing both metabolic stability and the number of diversification vectors . The ethyl ester analog (CAS 2098015-95-1) requires deprotection before the acid can be used for coupling, adding a synthetic step . The target compound thus maximizes the number of parallel-library diversification points within a single procurement item.

Synthetic Intermediate Parallel Synthesis Medicinal Chemistry

4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid: Highest-Confidence Application Scenarios Based on Quantitative Evidence


CAIII-Targeted Inhibitor Screening and Fragment-Based Lead Discovery for Hyperlipidemia and Cancer

The target compound is an ideal entry point for carbonic anhydrase III (CAIII) inhibitor screening programs, given the established requirement for a free carboxylic acid to coordinate the catalytic Zn²⁺ ion . Unlike the ethyl ester analog (CAS 2098015-95-1) which requires deprotection, the acid form can be directly screened. The 4-CHF2 group's hydrogen-bond-donor capacity may enable additional polar contacts within the CAIII active site that are inaccessible to 4-CF3-substituted comparators . This makes the compound particularly suitable for fragment-extension campaigns building upon the 6-(hexyloxy)pyridine-3-carboxylic acid chemotype (Ki = 41.6 µM) .

Antimycobacterial Hydrazide Library Synthesis Using the Target Compound as the Acid Precursor

The Mohamed et al. (2015) study demonstrated that hydrazide derivatives of 6-aryl-2-methylnicotinic acids possess antimycobacterial activity, with the 4-fluorophenyl substituent producing a distinct SAR (activity abolished for the free hydrazide 4c, yet potency recovered in isatin-hydrazone derivatives 8b–c with MIC = 12.5 and 6.25 µg/mL) . The target compound's carboxylic acid can be directly converted to hydrazides and subsequently to hydrazones, enabling exploration of the 4-fluorophenyl / 4-CHF2 combinatorial space for antitubercular lead optimization.

Agrochemical Fungicide Intermediate Based on Difluoromethyl-Nicotinic Carboxamide Pharmacophore

Bayer CropScience patents (WO2014095675, US-10349656-B2) establish difluoromethyl-nicotinic indanyl carboxamides as broad-spectrum fungicides . The target compound bears the critical 4-difluoromethyl nicotinic acid scaffold that, upon amide coupling with indanyl amines or tetrahydronaphthyl amines, generates the patented fungicidal chemotype. Procuring this building block enables direct access to this agrichemical intellectual property space without multi-step introduction of the CHF2 group.

Parallel Medicinal Chemistry Library Design Leveraging Triple Diversification Handles

The target compound's three orthogonal functional handles—carboxylic acid (C3), 4-CHF2 (C4), and 6-(4-fluorophenyl) (C6)—enable one-step parallel synthesis of amide, ester, or heterocycle-fused libraries while retaining the metabolically stable CHF2 group and the electron-tuned 4-fluorophenyl ring . This contrasts with 2-methyl-6-phenylnicotinic acid which provides only two diversification points, making the target compound a higher-value procurement item per library dimension explored .

Quote Request

Request a Quote for 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.